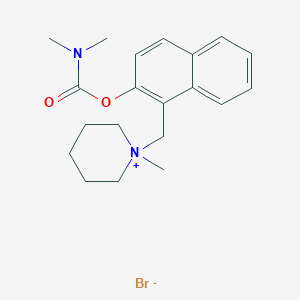
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. The initial step often includes the formation of the naphthylmethyl group, followed by the introduction of the piperidinium moiety. The final step involves the esterification with dimethylcarbamate. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxy-1-naphthyl)methylene cyclohexanecarbohydrazide
- N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium chloride dimethylcarbamate (ester)
Uniqueness
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67361-00-6 |
|---|---|
Fórmula molecular |
C20H27BrN2O2 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
[1-[(1-methylpiperidin-1-ium-1-yl)methyl]naphthalen-2-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C20H27N2O2.BrH/c1-21(2)20(23)24-19-12-11-16-9-5-6-10-17(16)18(19)15-22(3)13-7-4-8-14-22;/h5-6,9-12H,4,7-8,13-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JSBWDKOVXCGVAG-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+]3(CCCCC3)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
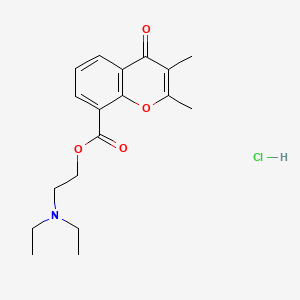
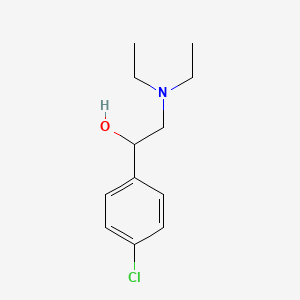
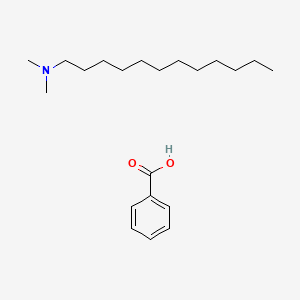
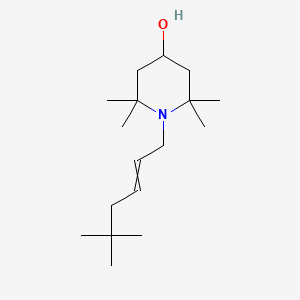
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
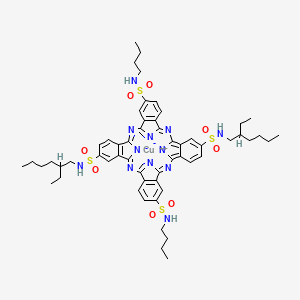
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)


